Inokosterona

Descripción general

Descripción

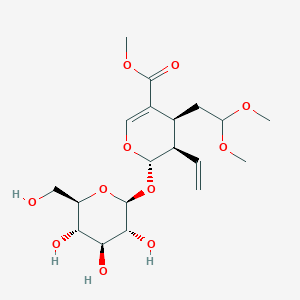

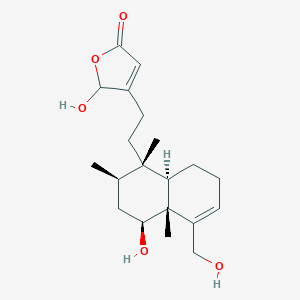

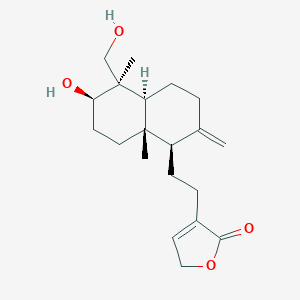

The compound Inokosterone is a complex organic molecule with multiple hydroxyl groups and a cyclopenta[a]phenanthrene core

Aplicaciones Científicas De Investigación

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

Target of Action

Inokosterone, also known as 25R-Inokosterone, is a potential drug target of Estrogen Receptor 1 (ESR1) . ESR1 is a transcription factor that binds inokosterone . This receptor plays a crucial role in the regulation of gene expression and is involved in cellular growth and development .

Mode of Action

Inokosterone interacts with its primary target, ESR1, by binding to it . This binding triggers a series of molecular events that lead to changes in gene expression . The exact details of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

Inokosterone is part of the ecdysteroid family, which are polyhydroxylated sterols functioning as molting and metamorphosis hormones of insects, crustaceans, fungi, and nematodes It’s known that ecdysteroids have significant pharmaceutical effects on vertebrates .

Result of Action

Inokosterone has been found to exhibit a wide spectrum of pharmacological activity for humans, without exerting toxic, androgenic, or estrogenic effects . It has been suggested that Inokosterone exerts an antiaging activity via antioxidative stress and increased autophagy activation .

Action Environment

The action, efficacy, and stability of Inokosterone can be influenced by various environmental factors. For instance, the presence of natural and man-made ecdysteroid agonists and antagonists may have considerable impact on the environment . .

Análisis Bioquímico

Biochemical Properties

Inokosterone has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential drug target of Estrogen Receptor 1 (ESR1) in Rheumatoid Arthritis patients . This interaction suggests that Inokosterone may play a role in modulating the activity of ESR1, a key protein involved in the regulation of gene expression .

Cellular Effects

Inokosterone has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to extend the longevity of yeast and mammalian cells via antioxidative stress and mitophagy induction . This suggests that Inokosterone influences cell function by modulating oxidative stress responses and autophagy processes .

Molecular Mechanism

Inokosterone exerts its effects at the molecular level through various mechanisms. For example, it has been found to bind to the transcription factor ESR1, suggesting that it may influence gene expression through this interaction . Furthermore, it has been shown to decrease reactive oxygen species (ROS) and lipid peroxidation in yeast, indicating that it may exert its effects through antioxidant mechanisms .

Temporal Effects in Laboratory Settings

The effects of Inokosterone have been observed to change over time in laboratory settings. For instance, it has been found to extend not only the replicative lifespan of yeast but also the chronological lifespan of yeast . This suggests that Inokosterone may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of Inokosterone have been observed to vary with different dosages in animal models. For instance, it has been found to regulate the sugar level in the blood serum at alloxan-induced hyperglycemia in laboratory animals

Metabolic Pathways

Given its interaction with ESR1 , it may be involved in pathways related to estrogen signaling

Subcellular Localization

Given its interaction with ESR1, it may be localized to the nucleus where it can influence gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, typically starting from simpler organic molecules. The process often includes:

Formation of the cyclopenta[a]phenanthrene core: This step may involve cyclization reactions under acidic or basic conditions.

Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

Addition of side chains: This step may involve alkylation or acylation reactions using appropriate alkyl or acyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including:

Batch reactors: for controlled reaction conditions.

Continuous flow reactors: for efficient and scalable production.

Purification methods: such as chromatography and crystallization to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide.

Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.

Substitution: Replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

Oxidizing agents: Chromium trioxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Thionyl chloride, phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of alkyl halides or other substituted derivatives.

Comparación Con Compuestos Similares

Similar Compounds

- (3S,8S,9S,10R,13R,14S,17R)-17-((2R,5R)-5-Ethyl-6-methylheptan-2-yl)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene .

- (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-5,6,7-trihydroxy-2-heptanyl]hexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol .

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl groups and side chains, which confer distinct chemical and biological properties

Propiedades

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3/t15-,16+,18+,20-,21+,22+,23-,24-,25-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNVCUBPURTQPQ-GYVHUXHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164756 | |

| Record name | Inokosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15130-85-5 | |

| Record name | Inokosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015130855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inokosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key analytical methods used to identify and quantify 25R-Inokosterone?

A: Researchers utilize sophisticated techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry to identify and quantify 25R-Inokosterone in plant extracts and pharmaceutical formulations. [, , ]. This method provides the accuracy and sensitivity required for analyzing complex mixtures containing this compound.

Q2: How do researchers differentiate between 25R-Inokosterone and its isomer, 25S-Inokosterone?

A: Distinguishing between 25R-Inokosterone and 25S-Inokosterone, which are stereoisomers, poses a significant analytical challenge. Researchers have successfully employed High-Speed Countercurrent Chromatography (HSCCC) in conjunction with silver nitrate coordination to separate these isomers []. This method leverages the distinct interactions of each isomer with silver ions, enabling their effective separation and purification.

Q3: What is the significance of the C-25 epimerization in Inokosterone?

A: The presence of both 25R and 25S isomers in Achyranthes bidentata highlights the significance of C-25 epimerization in inokosterone []. Understanding the biological activity and potential applications of each isomer requires their separate isolation and characterization, which can be achieved through techniques like HSCCC.

Q4: What are the potential applications of 25R-Inokosterone based on current research findings?

A: Research suggests that 25R-Inokosterone, alongside other phytoecdysteroids from Achyranthes japonica, exhibits promising anti-atopy activity []. Notably, these compounds demonstrate potent inhibition of TNF-α expression in cellular models, suggesting their potential in managing inflammatory skin conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

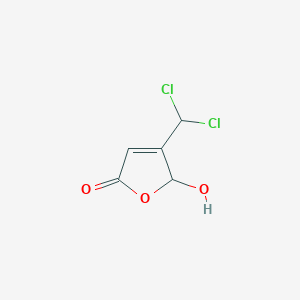

![6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B149759.png)

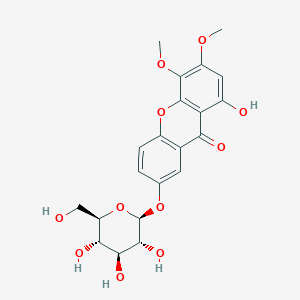

![methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate](/img/structure/B149760.png)

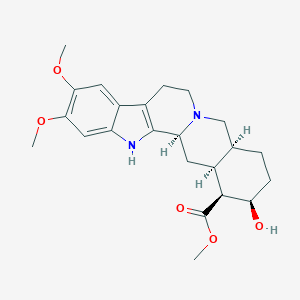

![21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride](/img/structure/B149803.png)